3-amino-N-(3-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-N-(3-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a thieno[2,3-b]pyridine core, which is fused with a thiophene ring and substituted with an amino group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of a suitable precursor, such as 3-amino-5-(phenylamino)-4-(phenylcarbamoyl)thiophen-2-yl)-3-oxopropanoate, under basic conditions.
Substitution Reactions:
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired thieno[2,3-b]pyridine core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Phenyl isothiocyanate, chloroacetone, ethyl bromoacetate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-amino-N-(3-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown promising cytotoxic activities against cancer cell lines such as HepG2, PC3, and MCF-7, making it a potential candidate for anticancer drug development.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to interact with the NS5B enzyme, which is involved in the replication of the Hepatitis C virus . This interaction can inhibit the enzyme’s activity, thereby preventing the replication of the virus.
Comparison with Similar Compounds
Similar Compounds
Pyrazolyl-thiophene Derivatives: These compounds share a similar core structure and have shown similar biological activities.
Thieno[3,2-b]pyridine Derivatives: These compounds also have a fused thiophene and pyridine ring system and are used in similar applications.
Uniqueness
3-amino-N-(3-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the NS5B enzyme, sets it apart from other similar compounds .
Properties
IUPAC Name |
3-amino-N-(3-methylphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-11-4-2-5-12(10-11)21-18(23)17-16(20)13-7-8-14(22-19(13)25-17)15-6-3-9-24-15/h2-10H,20H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGOFEQFYMLEFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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